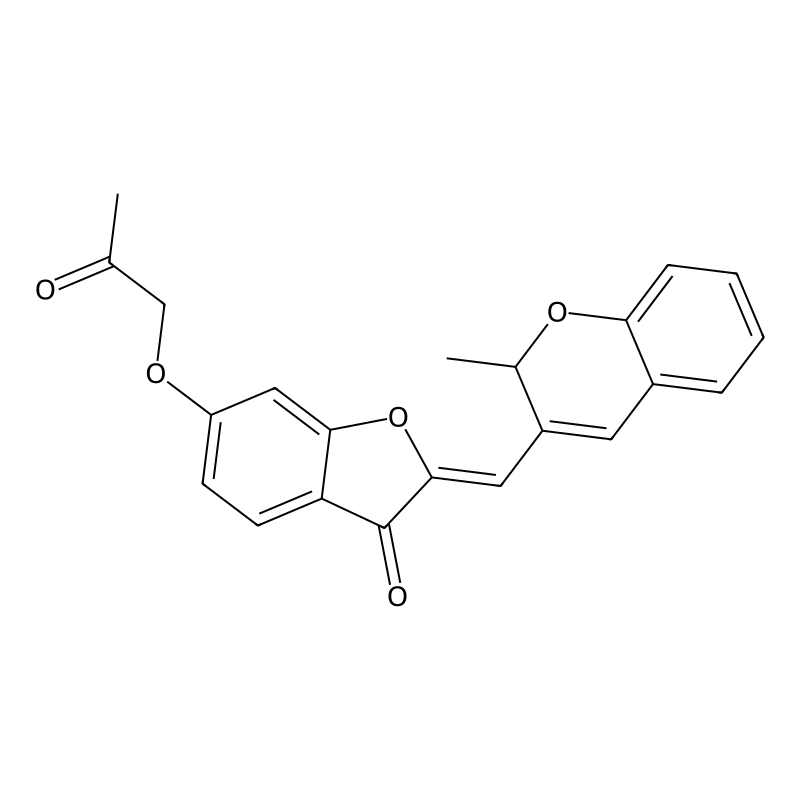

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Heterocyclic Scaffolding

The molecule possesses two key heterocyclic rings: a benzofuran and a chroman. Benzofurans are known to form the core of many natural products with medicinal applications []. Studies have shown that 2-substituted benzofurans, like the one in this compound, exhibit various biological activities, including antiviral, antioxidant, and antifungal properties [, , ]. Similarly, chroman scaffolds are prevalent in drugs due to their diverse biological effects [].

Structure-Activity Relationship Studies

The presence of the (Z)-alkene moiety and the 2-oxopropoxy substituent on the benzofuran ring could influence the compound's biological activity. Studying how these functional groups affect the molecule's interaction with potential targets could be of interest.

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound characterized by its complex structure, which includes a benzofuran moiety and a chromenyl group. The molecular formula for this compound is , and its molecular weight is approximately 348.3 g/mol. The compound exhibits a unique configuration due to the presence of a double bond in the (Z) configuration, which affects its chemical reactivity and biological interactions .

- Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack, leading to substitution reactions.

- Condensation Reactions: The aldehyde functionality can participate in condensation reactions, forming larger molecular structures.

- Reduction Reactions: The ketone groups can be reduced to alcohols under appropriate conditions.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered properties.

The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 2-methylchromen-3-aldehyde with 6-(2-oxopropoxy)benzofuran under acidic conditions.Example reaction:

- One-Pot Synthesis: Utilizing multicomponent reactions can streamline the synthesis process by combining all reactants in a single reaction vessel.

- Modification of Existing Compounds: Starting from known benzofuran or chromen derivatives, further modifications can yield the target compound through selective functional group transformations.

The applications of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one extend into various fields:

- Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.

- Cosmetics: As an antioxidant agent in skincare formulations to prevent oxidative damage.

- Agriculture: Investigated for potential use as a natural pesticide or herbicide due to its bioactive properties.

Interaction studies focus on how (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one interacts with biological systems:

- Protein Binding Studies: Understanding how the compound binds to proteins can elucidate its mechanism of action and bioavailability.

- Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes related to disease pathways could highlight its therapeutic potential.

- Cell Line Studies: Evaluating cytotoxic effects on various cancer cell lines can provide insights into its anticancer properties.

Several compounds share structural similarities with (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Antioxidant | Contains additional hydroxyl groups enhancing solubility | |

| Compound B | Anticancer | Exhibits stronger enzyme inhibition properties | |

| Compound C | Anti-inflammatory | Has a different substituent pattern affecting activity |

These comparisons illustrate that while similar compounds may share biological activities, variations in structure lead to distinct pharmacological profiles and applications.